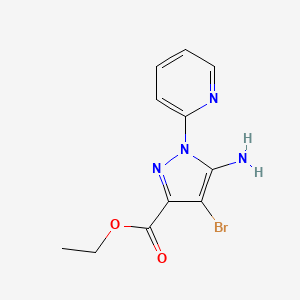
Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a bromo group, and a pyridyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 2-cyano-3-(2-pyridyl)acrylate with hydrazine hydrate to form the pyrazole ring. Subsequent bromination and amination steps introduce the bromo and amino groups, respectively. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazoles
- Nitro derivatives
- Reduced amines
- Fused ring systems
Applications De Recherche Scientifique
Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of the amino and bromo groups allows for hydrogen bonding and hydrophobic interactions with the target molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
- Ethyl 5-amino-4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylate
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Comparison: Ethyl 5-amino-4-bromo-1-(2-pyridyl)pyrazole-3-carboxylate is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This makes it more versatile in forming hydrogen bonds and interacting with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C11H11BrN4O2 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
ethyl 5-amino-4-bromo-1-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3 |
Clé InChI |
OEYHCUDLVTVMTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



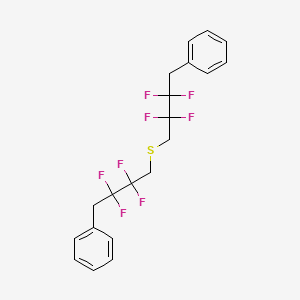


![5-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal](/img/structure/B12068196.png)
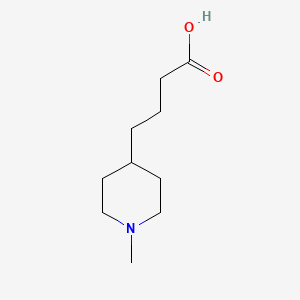
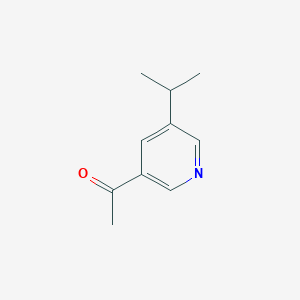

![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)

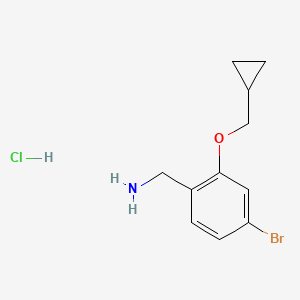
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid](/img/structure/B12068252.png)


